Methyl N-Boc-4-piperidinepropionate
Overview
Description
Methyl N-Boc-4-piperidinepropionate, also known as MBPP, is an organic compound derived from piperidine and propionic acid. It is an important intermediate in the synthesis of a wide range of pharmaceuticals and other chemicals. MBPP is a versatile building block for the synthesis of many complex molecules with diverse biological activities. It has been used in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory drugs, and antiviral drugs. The synthesis of MBPP involves a series of chemical reactions that involve the use of a variety of reagents and catalysts.
Scientific Research Applications
Enhancing Enantioselectivity in Synthesis
The enantioselective synthesis of piperidine-based structures, including Methyl N-Boc-4-piperidinepropionate derivatives, is critical for producing compounds with specific stereochemical configurations. Techniques such as kinetic resolution using n-BuLi with sparteine for N-Boc-2-aryl-4-methylenepiperidines demonstrate how enantioenriched materials can be obtained. These methods afford high enantiomeric ratios and allow further functionalization of piperidines without loss of enantiopurity, underscoring the importance of such approaches in synthesizing chiral drug intermediates (Choi et al., 2022).
Safety and Hazards
The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162504-75-8 | |
Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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